Bienvenue dans la boutique en ligne BenchChem!

Alclofenac lysinate

Parenteral formulation Solubility enhancement Salt selection

Alclofenac lysinate (CAS 59960-34-8) is the only alclofenac salt form engineered for aqueous solubility and parenteral tolerability—enabling intravenous or intramuscular administration impossible with the free acid or alternative salts. As a prostaglandin H2 synthase inhibitor with documented superiority over aspirin (3 g ≈ 4.8 g aspirin), it serves as a critical reference compound for comparative NSAID efficacy studies, parenteral formulation development, and disease-modifying mechanism research involving tryptophan displacement and acute-phase protein modulation. Standard dose-equivalence benchmarks facilitate experimental design. Select this specific lysinate salt for reproducible preclinical pharmacokinetic and SAR investigations. For research use only.

Molecular Formula C17H25ClN2O5
Molecular Weight 372.8 g/mol
CAS No. 59960-34-8
Cat. No. B1666828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclofenac lysinate
CAS59960-34-8
SynonymsAlclofenac lysinate
Molecular FormulaC17H25ClN2O5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C11H11ClO3.C6H14N2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;7-4-2-1-3-5(8)6(9)10/h2-4,6H,1,5,7H2,(H,13,14);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyYDINFUGJNRFTDV-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alclofenac Lysinate (CAS 59960-34-8): Chemical Identity and Procurement-Relevant Classification for NSAID Research


Alclofenac lysinate (CAS 59960-34-8) is the L-lysine salt of 4-allyloxy-3-chlorophenylacetic acid (alclofenac), a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class . This compound was developed as a water-soluble salt form to overcome the limited aqueous solubility of the parent acid, alclofenac, which hindered intravenous and intramuscular administration [1]. Alclofenac itself was withdrawn from the UK market in 1979 due to adverse event concerns including vasculitis and rash [2]. The lysinate salt form remains relevant as a research tool for investigating NSAID pharmacology, prostaglandin H2 synthase inhibition, and structure-activity relationships in anti-inflammatory drug development [3].

Why Generic Alclofenac Cannot Substitute for Alclofenac Lysinate in Parenteral Research Applications


The parent compound alclofenac (free acid) and alternative alclofenac salts (including sodium, methylglucamine, monoethanolamine, and arginine salts) cannot serve as direct replacements for alclofenac lysinate in applications requiring aqueous solubility and parenteral administration. The free acid is insoluble in water and cannot be administered intravenously [1]. Sodium salt forms are poorly tolerated [1]. Methylglucamine and monoethanolamine salts exhibit instability in solution and are difficult to isolate in solid form [1]. The arginine salt, while crystalline, is only sparingly water-soluble [1]. In contrast, the lysinate salt was specifically engineered to confer solubility in biological fluids and tolerability following intravenous or intramuscular injection [1]. Furthermore, absorption of alclofenac from the gastrointestinal tract is irregular, with peak plasma concentrations varying between 1 and 4 hours post-dose, which introduces significant variability in oral research models . These physicochemical and pharmacokinetic distinctions preclude simple interchangeability and necessitate compound-specific selection for experimental consistency.

Quantitative Differentiation Evidence for Alclofenac Lysinate vs. Parent Acid and Alternative Salt Forms


Aqueous Solubility Enhancement: Alclofenac Lysinate vs. Alclofenac Free Acid

Alclofenac lysinate exhibits water solubility sufficient for intravenous and intramuscular administration, whereas the parent alclofenac free acid is insoluble in aqueous media and cannot be administered via the parenteral route [1]. The sodium salt of alclofenac is water-soluble but is poorly tolerated, while the methylglucamine and monoethanolamine salts are unstable in solution [1]. The arginine salt, though crystalline, is only sparingly water-soluble [1]. Alclofenac lysinate was therefore developed as the only salt form combining adequate aqueous solubility with acceptable tolerability for parenteral use [1].

Parenteral formulation Solubility enhancement Salt selection Intravenous administration

Clinical Analgesic and Anti-Inflammatory Equivalence: Alclofenac vs. Phenylbutazone, Indomethacin, and Aspirin

Short-term double-blind clinical trials demonstrated that alclofenac has analgesic and anti-inflammatory activities equivalent to phenylbutazone, indomethacin, and aspirin, but superior to fenamates and propionic acid derivatives [1]. In a direct comparison, 3 g of alclofenac exhibited analgesic and anti-inflammatory activity equivalent to 4.8 g of aspirin [2]. Alclofenac was superior to aspirin in reducing inflammatory swelling of rheumatoid joints [2].

Rheumatoid arthritis Analgesic efficacy Double-blind clinical trial NSAID comparison

Long-Term Disease-Modifying Effects: Alclofenac vs. Indomethacin and Aspirin

Long-term controlled studies ranging from 5 months to 3.5 years revealed that patients with rheumatoid arthritis treated with alclofenac improved in functional status and graduated to less severe classes of disease activity, a phenomenon not observed with either indomethacin or aspirin administered to matched patients over the same periods of time [1]. Alclofenac produced a significantly greater reduction in morning stiffness, articular index, and erythrocyte sedimentation rate; only in the alclofenac-treated group did functional capacity improve and latex-agglutination titres diminish [2].

Rheumatoid arthritis Disease modification Long-term outcomes Functional capacity

Pharmacokinetic Characterization: Alclofenac Lysinate Intramuscular Administration

The urinary excretion parameters of alclofenac after intramuscular administration of its water-soluble lysine salt were evaluated in human subjects [1]. Niebergall's method was preferred for accurate estimation of both DU∞ (total urinary excretion) and Kel (elimination rate constant) [1]. These parameters, evaluated after administration of alclofenac lysinate, were in agreement with previously reported data obtained after administration of different pharmaceutical forms of the acidic drug [1].

Pharmacokinetics Intramuscular administration Urinary excretion Bioavailability

Mechanistic Differentiation: Alclofenac's Unique Effect on Acute-Phase Protein Response and Tryptophan Binding

Antirheumatic drugs can be differentiated by their influence on the acute-phase protein response and their effects on tryptophan binding [1]. Clinical findings support that drugs such as alclofenac, which both inhibit the acute-phase response and exert prolonged influence on the binding of tryptophan to plasma proteins, reduce inflammatory activity more profoundly than those drugs which produce symptomatic relief alone [1]. Alclofenac has a significant effect on the acute-phase protein response and the degree of L-tryptophan binding to plasma protein [2]. The molecule's conformational resemblance to L-tryptophan is emphasized as a unique characteristic [3].

Acute-phase response Tryptophan binding Plasma protein displacement Disease-modifying mechanism

Absorption Kinetics: Alclofenac Free Acid Oral Pharmacokinetic Parameters

Alclofenac taken as an aqueous suspension under fasting conditions had a mean absorption half-life of 15 minutes and a mean elimination half-life of 1.5 to 2.0 hours [1]. A one-compartment open model was found to fit plasma concentration data after single oral doses of alclofenac [2]. At an oral dose of 500 mg, mean renal clearance was 35 mL/min and total clearance ranged from 37 to 69 mL/min . Peak plasma concentrations are reached within 1 to 4 hours after oral or rectal administration .

Oral absorption Pharmacokinetic modeling Half-life NSAID pharmacokinetics

Research and Industrial Application Scenarios for Alclofenac Lysinate (CAS 59960-34-8) Based on Quantitative Differentiation Evidence


Parenteral Formulation Development and Pharmacokinetic Studies Requiring Water-Soluble NSAID

Alclofenac lysinate is the only salt form of alclofenac that combines adequate aqueous solubility with acceptable tolerability for intravenous or intramuscular administration [1]. This enables preclinical and clinical pharmacokinetic studies via the parenteral route, which is impossible with the insoluble free acid or poorly tolerated/unstable alternative salts [1]. Researchers developing injectable NSAID formulations or studying parenteral drug delivery can utilize alclofenac lysinate as a reference water-soluble NSAID salt.

Mechanistic Research on Acute-Phase Protein Response and Disease-Modifying Anti-Rheumatic Pathways

Alclofenac uniquely affects both the acute-phase protein response and the binding of L-tryptophan to plasma proteins, reducing inflammatory activity more profoundly than purely symptomatic NSAIDs [1]. Long-term studies demonstrate functional capacity improvement and serological marker normalization not observed with indomethacin or aspirin [2][3]. Alclofenac lysinate may serve as a tool compound for investigating disease-modifying mechanisms in rheumatoid arthritis, particularly pathways involving tryptophan displacement and acute-phase protein modulation.

Comparative Analgesic and Anti-Inflammatory Efficacy Studies in Rheumatoid Arthritis Models

Short-term double-blind clinical trials established that 3 g of alclofenac provides analgesic and anti-inflammatory activity equivalent to 4.8 g of aspirin, with superior reduction in inflammatory joint swelling [1][2]. Alclofenac also demonstrated equivalence to phenylbutazone and indomethacin while showing superiority to fenamates and propionic acid derivatives [3]. Alclofenac lysinate can serve as a positive control or reference compound in comparative efficacy studies, with established dose-equivalence benchmarks facilitating experimental design.

Structure-Activity Relationship Studies of Phenylacetic Acid NSAIDs and Lysine Salt Derivatives

Alclofenac lysinate represents a defined chemical entity (C₁₇H₂₅ClN₂O₅, MW 372.8 g/mol) with established synthesis via reaction of alclofenac with lysine carbonate in hydroalcoholic solution [1]. The compound's conformational resemblance to L-tryptophan is a noted structural characteristic [2]. Alclofenac lysinate may be utilized in SAR studies comparing the physicochemical and pharmacological properties of lysine salt forms versus free acids or alternative salt forms in the phenylacetic acid NSAID class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alclofenac lysinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.